molecular formula C13H9BrN2O2S B14174551 5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide CAS No. 765285-30-1

5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide

Katalognummer: B14174551
CAS-Nummer: 765285-30-1
Molekulargewicht: 337.19 g/mol
InChI-Schlüssel: HBUCVXKBBXGWDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide is a heterocyclic compound that combines a benzothiazole ring with a furan ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the benzothiazole ring: This can be achieved through the condensation of 2-aminobenzenethiol with aldehydes or ketones.

    Formation of the furan ring: This involves the cyclization of appropriate precursors.

    Amidation: The final step involves the formation of the carboxamide group by reacting the furan derivative with an appropriate amine.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Analyse Chemischer Reaktionen

5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .

Wissenschaftliche Forschungsanwendungen

5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or interfere with specific signaling pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide include:

    5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: This compound has a thiazole ring instead of a benzothiazole ring.

    5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide: This compound has a phenyl ring attached to the benzothiazole ring.

    5-bromo-4-tert-butyl-1,3-thiazol-2-amine: This compound has a tert-butyl group instead of a furan ring .

Eigenschaften

CAS-Nummer

765285-30-1

Molekularformel

C13H9BrN2O2S

Molekulargewicht

337.19 g/mol

IUPAC-Name

5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide

InChI

InChI=1S/C13H9BrN2O2S/c1-7-15-9-3-2-8(6-11(9)19-7)16-13(17)10-4-5-12(14)18-10/h2-6H,1H3,(H,16,17)

InChI-Schlüssel

HBUCVXKBBXGWDJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br

Löslichkeit

5.1 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.